

# CAS number 831-29-8 physicochemical data

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## Compound of Interest

Compound Name: 1-(2,4-Dimethoxyphenyl)propan-2-one

Cat. No.: B1583465

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An In-Depth Technical Guide to the Physicochemical Properties and Analysis of Thebacon (CAS 466-90-0)

## Introduction: A Profile of Thebacon

Thebacon, systematically known as dihydrocodeinone enol acetate, is a semisynthetic opioid belonging to the morphinane class of alkaloids.[1] First synthesized in Germany in 1924, it is structurally derived from thebaine or hydrocodone and exhibits both analgesic and antitussive properties.[1] While it has been marketed in Europe for therapeutic use under trade names like Acedicon, in the United States, it is classified as a Schedule I controlled substance, indicating a high potential for abuse and no currently accepted medical use.[1][2]

This guide provides a comprehensive overview of the essential physicochemical data, pharmacological action, analytical methodologies, and safety considerations for Thebacon, designed to support professionals in research and drug development.

**A Note on Chemical Identifiers:** The primary CAS number for the Thebacon free base is 466-90-0.[2] It is also commonly available and studied as its hydrochloride salt, Thebacon Hydrochloride (CAS: 20236-82-2). The CAS number 831-29-8, as specified in the query, is less frequently cited in major chemical databases for this compound. This guide will refer to the compound as Thebacon and specify the salt form where relevant.

## Section 1: Chemical and Physical Properties

A thorough understanding of a compound's physical properties is fundamental to its application in research and development, influencing everything from formulation to analytical method design. Thebacon is typically handled as a crystalline solid, most often in its hydrochloride salt form, which enhances its solubility in aqueous media.<sup>[3]</sup>

## Key Physicochemical Data

The following table summarizes the core physicochemical properties for Thebacon and its hydrochloride salt. These values are critical for experimental design, including solvent selection and dosage formulation.

Property	Thebacon (Free Base)	Thebacon Hydrochloride	Source(s)
CAS Number	466-90-0	20236-82-2	<sup>[2]</sup>
Molecular Formula	C <sub>20</sub> H <sub>23</sub> NO <sub>4</sub>	C <sub>20</sub> H <sub>24</sub> ClNO <sub>4</sub>	<sup>[2]</sup>
Molecular Weight	341.4 g/mol	377.9 g/mol	<sup>[2]</sup>
Physical Form	Solid (Predicted)	Crystalline Solid	<sup>[3]</sup>
Melting Point	Not Available	132-135 °C (with decomposition)	<sup>[1]</sup>
Solubility	Not Available	Soluble in water	<sup>[1]</sup>
pKa (Predicted)	~8.5 (Tertiary Amine)	Not Applicable	
XLogP3 (Predicted)	2.4	Not Applicable	<sup>[2]</sup>

Expert Insights: The predicted pKa of approximately 8.5 is attributed to the tertiary amine within the morphinan structure. This basic character is crucial for its interaction with opioid receptors and dictates that the compound will be predominantly protonated and water-soluble at physiological pH (~7.4). The XLogP3 value of 2.4 indicates moderate lipophilicity, suggesting the compound can readily cross biological membranes, including the blood-brain barrier, which is consistent with its central nervous system activity.

## Section 2: Spectroscopic Profile (Theoretical)

While experimental spectra for Thebacon are not readily available in public databases, its structure allows for the prediction of key spectroscopic features essential for its characterization.

## Infrared (IR) Spectroscopy

The IR spectrum of Thebacon is expected to show characteristic absorption bands corresponding to its main functional groups. Understanding these expected peaks is vital for confirming the identity and purity of a sample.

- **C=O Stretch (Ester):** A strong, sharp peak is expected around  $1735\text{--}1750\text{ cm}^{-1}$ . This is one of the most diagnostic peaks.
- **C=C Stretch (Alkene & Aromatic):** Peaks in the  $1600\text{--}1680\text{ cm}^{-1}$  region are expected for the enol double bond and the aromatic ring.
- **C-O Stretch (Ester & Ether):** Strong absorptions are anticipated between  $1000\text{--}1300\text{ cm}^{-1}$ .
- **C-H Stretch (Aromatic/Vinylic):** Peaks appearing just above  $3000\text{ cm}^{-1}$ .
- **C-H Stretch (Aliphatic):** Peaks appearing just below  $3000\text{ cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  and  $^{13}\text{C}$  NMR spectroscopy would provide definitive structural confirmation.

- $^1\text{H}$  NMR: Expected signals would include:
  - Aromatic protons in the 6.5-7.5 ppm range.
  - A vinylic proton signal from the enol acetate group around 5.0-6.0 ppm.
  - An N-methyl singlet around 2.3-2.5 ppm.
  - An acetyl methyl singlet from the ester group around 2.1 ppm.
  - A complex series of aliphatic protons from the morphinan skeleton, typically between 1.5-4.0 ppm.

- $^{13}\text{C}$  NMR: Key expected chemical shifts include:
  - A carbonyl carbon (ester) signal around 170 ppm.
  - Aromatic and vinylic carbons between 110-150 ppm.
  - The methoxy carbon (~56 ppm) and N-methyl carbon (~42 ppm).
  - The acetyl methyl carbon (~21 ppm).

## Mass Spectrometry (MS)

In mass spectrometry, particularly with electron ionization (EI), Thebacon would produce a molecular ion peak ( $\text{M}^+$ ) at  $m/z$  341. The fragmentation pattern would be key to confirming its structure.

- Molecular Ion Peak:  $m/z = 341$ .
- Key Fragmentation Pathways:
  - Loss of the acetyl group: A significant fragment would be expected at  $m/z$  299, corresponding to the loss of ketene ( $\text{CH}_2=\text{C}=\text{O}$ ) from the enol acetate.
  - Alpha-cleavage: Cleavage of bonds adjacent to the tertiary amine is a common fragmentation pathway for alkaloids, leading to characteristic fragments of the morphinan ring system.

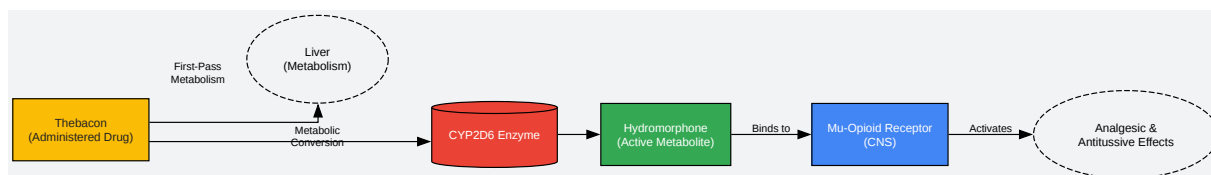
## Section 3: Pharmacology and Mechanism of Action

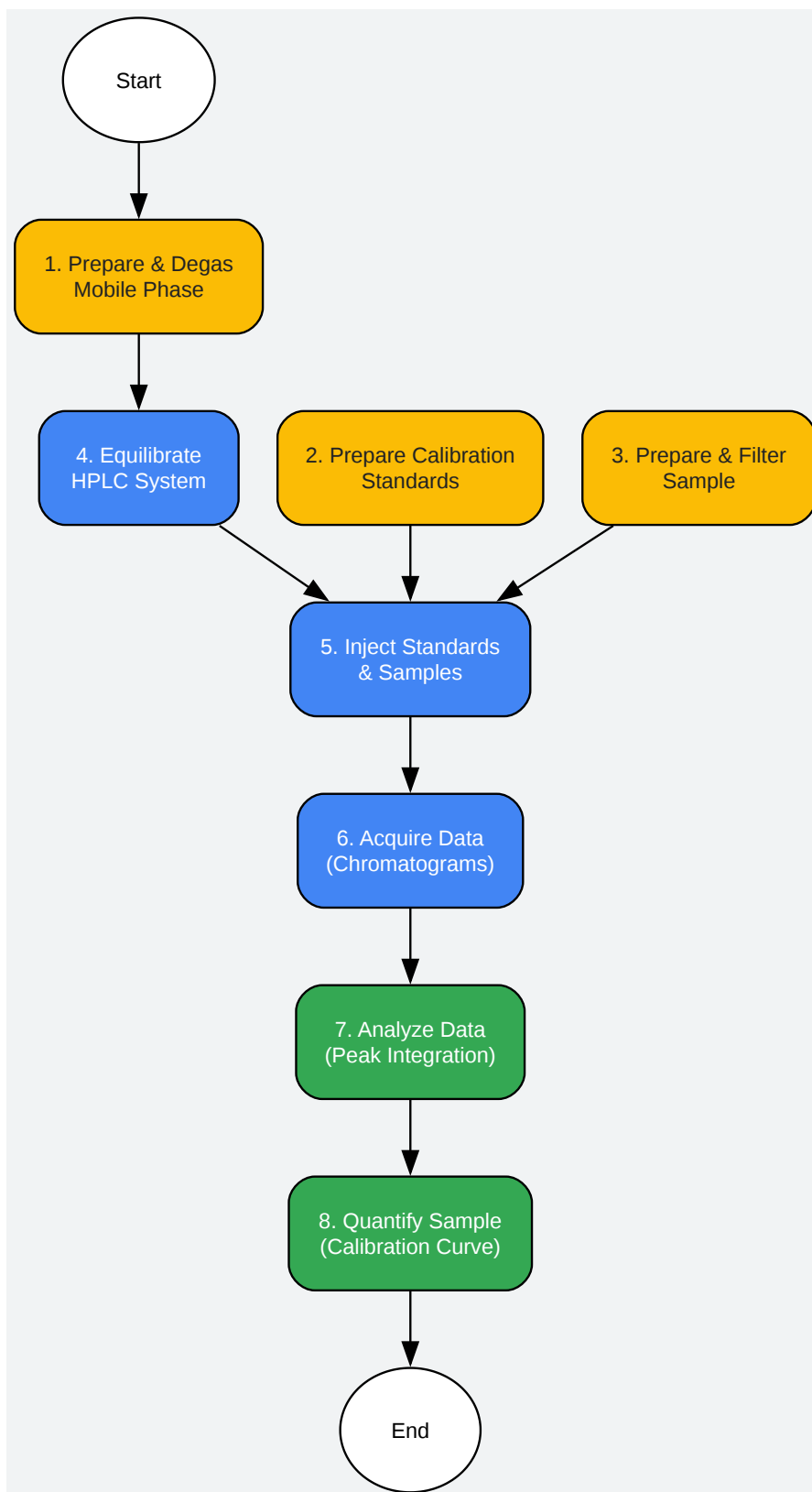
Thebacon functions as an opioid agonist, exerting its effects primarily through interaction with mu-opioid receptors in the central nervous system.<sup>[4]</sup> Its clinical profile as both an analgesic and an antitussive stems from this interaction.

**Causality of Action: A Prodrug System** A critical aspect of Thebacon's pharmacology is its role as a prodrug. After administration, it undergoes metabolism in the liver, primarily by the Cytochrome P450 2D6 (CYP2D6) enzyme.<sup>[5]</sup> This metabolic process is essential for its therapeutic activity, as it converts Thebacon into more potent opioids, chiefly hydromorphone.

<sup>[5]</sup>

This metabolic dependency means that the drug's efficacy can vary significantly between individuals due to genetic polymorphisms in the CYP2D6 enzyme, a crucial consideration in drug development and clinical application.[5]





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